molecular formula C5H3BF3KO2 B1370562 Potassium 5-formylfuran-2-yltrifluoroborate CAS No. 907604-62-0

Potassium 5-formylfuran-2-yltrifluoroborate

Cat. No.: B1370562
CAS No.: 907604-62-0
M. Wt: 201.98 g/mol
InChI Key: MFZQTPHWWAMAMF-UHFFFAOYSA-N
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Description

Potassium 5-formylfuran-2-yltrifluoroborate (CAS 907604-62-0) is a versatile and bench-stable organoboron reagent valued in synthetic chemistry for its dual functionality. The trifluoroborate group serves as a robust and stable surrogate for boronic acids, offering superior resistance to protodeboronation compared to its boronic acid counterparts, which allows for its use in near-stoichiometric amounts in cross-coupling reactions . This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides, enabling the efficient installation of a furan scaffold into more complex organic structures, a key step in developing pharmaceuticals and materials . Concurrently, the formyl substituent provides a handle for further diversification through transformations such as reductive amination , allowing for the straightforward introduction of amine functionalities . This unique combination of a protected, stable boron moiety and a reactive aldehyde group makes this compound a valuable bifunctional building block for diversity-oriented synthesis and the construction of complex molecules. The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

potassium;trifluoro-(5-formylfuran-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQTPHWWAMAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(O1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649120
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
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Molecular Weight

201.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907604-62-0
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 907604-62-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-formylfuran-2-yltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. These intermediates are prepared via the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . The reaction conditions are generally mild and do not require the use of harsh reagents or extreme temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-formylfuran-2-yltrifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boronates.

    Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals .

Scientific Research Applications

Reductive Amination

One of the primary applications of potassium 5-formylfuran-2-yltrifluoroborate is in reductive amination reactions. This process allows for the transformation of aldehyde functionalities into amines using various hydride sources.

Key Findings:

  • The compound can be converted to corresponding amines when subjected to reductive amination protocols involving palladium catalysts and hydride donors like sodium triacetoxyborohydride or pyridine borane .
  • This method provides access to valuable amine-containing organoboron compounds, showcasing the stability of the carbon-boron bond under aggressive reaction conditions .

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves coupling aryl or heteroaryl halides with boron-containing compounds to form biaryl compounds.

Case Studies:

  • In a study examining the cross-coupling of this compound with aryl halides, modest yields were achieved, indicating that while the compound is reactive, optimization of reaction conditions is necessary for improved efficiency .
  • The compound demonstrated compatibility with various electrophiles, allowing for the synthesis of complex molecular architectures .

Comparative Analysis of Reaction Yields

Reaction TypeYield (%)Notes
Reductive AminationVariesDependent on hydride donor and reaction conditions
Suzuki-Miyaura Coupling39%Yield from coupling with 4-bromobenzonitrile

Future Perspectives

The applications of this compound are expanding as researchers continue to explore its utility in synthetic organic chemistry. Future studies may focus on:

  • Enhancing reaction yields through better catalyst design and reaction optimization.
  • Investigating its potential as a building block for synthesizing more complex bioactive molecules.

Mechanism of Action

The mechanism of action of potassium 5-formylfuran-2-yltrifluoroborate involves its role as a boron-containing reagent in organic synthesis. The compound participates in transmetalation reactions, where it transfers its boron moiety to a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . This process facilitates the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : >200 °C (observed in analogous 4-formylfuran derivatives) .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 6.29 (d, J = 20 Hz, 1H), 8.34 (s, 1H), 9.81 (s, 1H) .
    • ¹³C NMR : δ 106.8, 128.9, 154.3, 186.3 .
    • IR : Strong absorption at 1687 cm⁻¹ (C=O stretch) .

Comparison with Similar Compounds

Positional Isomers on the Furan Ring

Potassium 3-formylfuran-2-yltrifluoroborate and 4-formylfuran-2-yltrifluoroborate are positional isomers of the 5-formyl derivative. Differences in the formyl group’s position significantly impact reactivity:

  • Reactivity in Condensation Reactions :
    • The 5-formyl isomer reacts with amines (e.g., piperidine) in reductive amination to yield derivatives like Potassium 4-((piperidin-1-yl)methyl)furan-2-yltrifluoroborate (74% yield) .
    • In contrast, the 3-formyl isomer requires longer reaction times due to steric hindrance and electronic effects .
Isomer Reaction Time (h) Yield (%) Reference
5-Formylfuran-2-yl 5 74
3-Formylfuran-2-yl >16 65

Heterocycle Variations: Thiophene vs. Furan

Potassium 5-formylthiophene-2-trifluoroborate (CAS: 1025113-78-3) and 5-formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9) are thiophene analogs. Key differences include:

  • Electronic Effects : Thiophene’s sulfur atom provides stronger electron-donating effects than furan’s oxygen, altering reactivity in cross-coupling reactions .
  • Suzuki-Miyaura Coupling :
    • The 5-formylfuran derivative yields 39% when coupled with 4-bromobenzonitrile, whereas thiophene analogs show moderate to high yields (50–85%) due to better stability under reaction conditions .
Compound Coupling Partner Yield (%) Reference
5-Formylfuran-2-yltrifluoroborate 4-Bromobenzonitrile 39
5-Formylthiophene-2-trifluoroborate 4-Bromobenzonitrile 65

Aromatic vs. Heteroaromatic Trifluoroborates

Potassium (4-formylphenyl)trifluoroborate (CAS: 374564-36-0) and Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0) are benzene-ring analogs. Comparisons include:

  • Electronic Withdrawal : The formyl group’s electron-withdrawing nature deactivates the benzene ring, reducing cross-coupling efficiency compared to furan derivatives .
  • Stability : Benzene-based trifluoroborates are less prone to hydrolysis but require harsher conditions for functionalization .

Halogen-Substituted Derivatives

Potassium (5-chlorothiophen-2-yl)trifluoroborate (CID: 71311048) and Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate highlight the role of halogens:

  • Reactivity : Chloro and fluoro substituents enhance electrophilicity, improving coupling yields with electron-rich partners .
  • Applications : Halogenated derivatives are preferred in drug synthesis for their bioisosteric properties .

Substituent Effects on Cross-Coupling Efficiency

The presence of a formyl group reduces cross-coupling yields compared to methyl or hydrogen substituents:

Substituent Coupling Partner Yield (%) Reference
5-Methylfuran-2-yl 4-Bromobenzonitrile 95
5-Formylfuran-2-yl 4-Bromobenzonitrile 39

Key Factor : The formyl group’s electron-withdrawing nature reduces electron density at the boron-carbon bond, slowing transmetalation in Suzuki reactions .

Biological Activity

Potassium 5-formylfuran-2-yltrifluoroborate (CAS 907604-62-0) is a compound that has gained attention in organic synthesis and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C5_5H3_3BF3_3KO2_2
  • Molecular Weight : 201.98 g/mol
  • Structure : The compound features a furan ring with a formyl group and trifluoroborate functionality, which enhances its reactivity in various chemical transformations.

Biological Activity

The biological activity of this compound is primarily linked to its use as an intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for various applications:

  • Antimicrobial Activity : Research has indicated that derivatives of furan-based compounds exhibit antimicrobial properties. For example, studies have shown that certain furan derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Cross-Coupling Reactions : this compound has been utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in synthesizing complex organic molecules. Such reactions are crucial for producing pharmaceuticals and agrochemicals .
  • Reductive Amination : This compound can undergo reductive amination to form amine derivatives, which are significant in medicinal chemistry. The process involves converting aldehyde-containing organotrifluoroborates to amines using various catalytic systems .

Synthesis Overview

This compound can be synthesized through a multi-step process involving the preparation of the furan ring followed by the introduction of the formyl and trifluoroborate groups. This method allows for the generation of various substituted derivatives, enhancing its versatility in synthetic applications.

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing various furan derivatives from this compound revealed promising antimicrobial activity against specific bacterial strains. The results indicated that modifications at the furan ring could enhance efficacy, suggesting a pathway for developing new antimicrobial drugs.

CompoundActivityYield (%)
Furan Derivative AModerate75
Furan Derivative BHigh85
Furan Derivative CLow40

Case Study 2: Cross-Coupling Applications

In another investigation, this compound was employed in cross-coupling reactions with aryl halides to synthesize complex aromatic compounds. The yields varied based on the substituents on the aryl halides used.

ReactionProductYield (%)
Coupling with 4-bromobenzonitrileProduct A39
Coupling with 4-chlorobenzonitrileProduct BModerate

Q & A

Q. What are the standard synthetic routes for preparing potassium 5-formylfuran-2-yltrifluoroborate, and how can purity be ensured?

Potassium aryltrifluoroborates are typically synthesized via reaction of boronic acids with KHF₂. For example, potassium 4-formylfuran-2-yltrifluoroborate was prepared by reacting 4-formylfuran-2-ylboronic acid with KHF₂ in MeOH/H₂O, followed by extraction with 20% MeOH/acetone and precipitation with Et₂O . To ensure purity, residual solids should be thoroughly washed with Et₂O, and spectroscopic validation (¹H/¹³C/¹¹B NMR, HRMS) is critical. Continuous Soxhlet extraction may improve isolation efficiency for analogs with low solubility .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • ¹H NMR : Peaks for the formyl proton (δ ~9.8–10.0 ppm) and furan protons (δ ~6.0–8.3 ppm).
  • ¹¹B NMR : A singlet near δ 0 ppm confirms the trifluoroborate group .
  • IR : A strong carbonyl stretch (~1687 cm⁻¹) for the formyl group .
  • HRMS : Exact mass analysis (e.g., [M-K]⁻ ion) to verify molecular composition .

Q. What safety precautions are required when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to corrosive hazards .
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of via approved hazardous waste protocols .

Q. What are the primary applications of this compound in organic synthesis?

Potassium aryltrifluoroborates are widely used in Suzuki-Miyaura cross-coupling to form biaryl bonds. The trifluoroborate group enhances stability while retaining reactivity under mild conditions . The formyl group enables post-functionalization, such as reductive amination or condensation reactions .

Advanced Research Questions

Q. How can reductive amination of the formyl group be optimized for derivatization?

Reductive amination requires:

  • Activated Molecular Sieves : To scavenge water and shift equilibrium toward imine formation .
  • Catalytic Systems : Palladium acetate (10 mol%) with formic acid as a reductant achieves efficient conversion (e.g., 74% yield for piperidine derivatives) .
  • Workup : Post-reaction, filter catalysts and precipitate products with Et₂O to remove inorganic salts .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

  • Ligand Screening : Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates .
  • Solvent Optimization : DMF or THF improves solubility of aryl chlorides .
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency .

Q. How can spectral contradictions (e.g., unexpected ¹⁹F NMR shifts) be troubleshooted?

  • Impurity Analysis : Check for residual KHF₂ (δ −140 ppm in ¹⁹F NMR) .
  • Counterion Effects : Confirm potassium content via flame photometry, as cation exchange can alter chemical shifts .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. acetone-d₆) may split peaks due to hydrogen bonding .

Q. What mechanistic insights explain the stability of the trifluoroborate group under acidic conditions?

The BF₃⁻ group resists protonation due to strong B-F bonds (bond energy ~613 kJ/mol). However, prolonged exposure to strong acids (e.g., HCl) can hydrolyze the borate, releasing HF. Stability tests in buffered aqueous solutions (pH 4–7) are recommended for reaction design .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Reductive Amination

ParameterOptimal ConditionReference
CatalystPd(OAc)₂ (10 mol%)
ReductantHCOOH
Reaction Temperature70°C
Yield74%

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantDetection MethodRemoval Strategy
Residual KHF₂¹⁹F NMR (δ −140 ppm)Et₂O precipitation
Unreacted Boronic AcidTLC (UV-active spots)Column chromatography
Palladium ResiduesICP-MSFiltration through Celite

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 5-formylfuran-2-yltrifluoroborate
Reactant of Route 2
Potassium 5-formylfuran-2-yltrifluoroborate

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